5,10-Dibenzylphenazine

Description

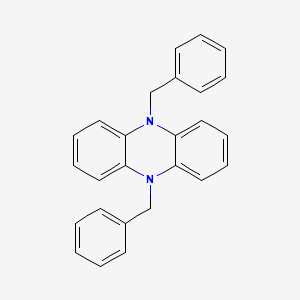

Structure

2D Structure

3D Structure

Properties

CAS No. |

62248-06-0 |

|---|---|

Molecular Formula |

C26H22N2 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

5,10-dibenzylphenazine |

InChI |

InChI=1S/C26H22N2/c1-3-11-21(12-4-1)19-27-23-15-7-9-17-25(23)28(20-22-13-5-2-6-14-22)26-18-10-8-16-24(26)27/h1-18H,19-20H2 |

InChI Key |

RLIWQICTHAXHGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C4=CC=CC=C42)CC5=CC=CC=C5 |

Origin of Product |

United States |

Structural Modifications and Derivatization Strategies for 5,10 Dibenzylphenazine Scaffolds

The 5,10-dibenzylphenazine scaffold, with its electron-rich dihydrophenazine core and flanking aromatic rings, presents multiple sites for structural modification to fine-tune its physicochemical properties. Derivatization strategies can target either the peripheral aromatic rings of the phenazine (B1670421) core or the benzyl (B1604629) substituents.

Electrophilic aromatic substitution reactions on the phenazine backbone are a primary avenue for introducing new functional groups. The electron-donating nature of the nitrogen atoms in the 5,10-dihydrophenazine (B1199026) system activates the aromatic rings towards electrophilic attack. However, the directing effects of the nitrogen atoms and the benzyl groups must be considered.

Halogenation is a key gateway to further functionalization. The introduction of bromine or chlorine atoms onto the phenazine skeleton, typically at the 2 and 7 positions, can be achieved using standard halogenating agents. These halogenated intermediates are then valuable precursors for a variety of palladium-catalyzed cross-coupling reactions.

For instance, the Suzuki-Miyaura cross-coupling reaction can be employed to form new carbon-carbon bonds by reacting the halogenated this compound with an organoboron reagent in the presence of a palladium catalyst and a base. nobelprize.orgsigmaaldrich.com This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.

Similarly, the Buchwald-Hartwig amination provides a powerful tool for the formation of carbon-nitrogen bonds. researchgate.netorganic-chemistry.orgmdpi.comresearchgate.net By coupling a halogenated this compound with a primary or secondary amine using a palladium catalyst, various amino functionalities can be incorporated into the molecular structure.

Nitration of the this compound scaffold is another potential modification. This would introduce nitro groups onto the aromatic rings, which can then serve as versatile handles for further transformations, such as reduction to amines or displacement reactions. The conditions for nitration would need to be carefully controlled to avoid oxidation of the dihydrophenazine core.

The following table summarizes some potential derivatization strategies for the this compound scaffold based on established methodologies for related aromatic and heterocyclic systems.

| Reaction Type | Reagents and Catalyst | Potential Functionalization Site | Potential Product | Reference |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 2, 7 positions of the phenazine core | 2,7-Dihalo-5,10-dibenzylphenazine | General knowledge |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Halogenated positions (e.g., 2, 7) | 2,7-Diaryl-5,10-dibenzylphenazine | nobelprize.orgsigmaaldrich.com |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Halogenated positions (e.g., 2, 7) | 2,7-Diamino-5,10-dibenzylphenazine | researchgate.netorganic-chemistry.orgmdpi.comresearchgate.net |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Aromatic rings of the phenazine core | Nitro-5,10-dibenzylphenazine derivatives | General knowledge |

Spectroscopic and Photophysical Characterization of 5,10 Dibenzylphenazine Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the molecular structure of 5,10-dibenzylphenazine and its derivatives relies on a combination of advanced spectroscopic techniques. Infrared (IR) spectroscopy is a fundamental tool used to identify characteristic functional groups. For 5,10-dihydrophenazine (B1199026) derivatives, IR spectra reveal key vibrational modes, such as the aromatic C-H stretching frequencies. bohrium.com Comparison with the parent phenazine (B1670421) compound shows distinct differences, confirming the reduced state of the central ring system. bohrium.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom, confirming the connectivity and the presence of the benzyl (B1604629) groups attached to the nitrogen atoms. Mass spectrometry is another critical technique, used to determine the molecular weight and fragmentation patterns, further confirming the compound's identity. For instance, the mass spectrum of the parent 5,10-dihydrophenazine provides a clear molecular ion peak that establishes its composition.

In addition to these foundational methods, computational techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are increasingly employed. nih.govchemrxiv.org These calculations provide insights into the molecule's electronic structure, optimized geometry, and the nature of its molecular orbitals (e.g., HOMO and LUMO), which are essential for interpreting electronic absorption and emission spectra. nih.gov

Absorption and Emission Spectroscopy

The photophysical behavior of this compound derivatives is governed by how they interact with light. This is primarily investigated through absorption and emission spectroscopy.

The electronic absorption spectrum of a molecule reveals the energies of its allowed electronic transitions. The parent compound, 5,10-dihydrophenazine, exhibits a broad absorption band with a maximum (λmax) at approximately 350 nm, which is attributed to a π-π* transition. bohrium.com The introduction of benzyl groups at the 5 and 10 positions is expected to modify this absorption profile.

In related N,N'-diaryldihydrophenazines, the geometry of the molecule plays a crucial role in its electronic properties. The N-aryl moieties are typically orthogonal to the plane of the dihydrophenazine core, which facilitates the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This separation is a key feature that influences the charge-transfer character of the excited states. The absorption spectra of these derivatives feature distinct bands corresponding to transitions localized on different parts of the molecule. chemrxiv.org For instance, in complex systems, high-energy bands may be localized on one segment, while lower-energy bands are localized on another. chemrxiv.org

Upon absorption of light, an excited molecule can relax by emitting a photon through fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). Fluorescence is typically a rapid process, while phosphorescence involves a change in electron spin and has a much longer lifetime. bohrium.com

Many N,N'-disubstituted dihydrophenazine derivatives are effective photocatalysts due to their ability to populate long-lived triplet excited states. nih.gov For example, 2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine exhibits properties essential for photoredox catalysis, including a long-lived triplet state and strong reducing ability in its excited state. nih.gov The efficiency of forming this triplet state often occurs via intersystem crossing (ISC) from the initial singlet excited state. In some aromatic systems, ISC can be highly efficient, with triplet yields approaching 98%, leading to weak fluorescence. scispace.comchemrxiv.org

The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, provides a measure of the efficiency of the fluorescence process. For the related N,N-dimethyldihydrophenazine (DMP), the fluorescence quantum yield has been determined and compared to standard reference compounds. dtic.mil

To understand the sequence of events that occur immediately after light absorption, time-resolved spectroscopic techniques are employed. Femtosecond transient absorption spectroscopy allows researchers to monitor the formation and decay of short-lived excited states on timescales from femtoseconds to nanoseconds. chemrxiv.orgscispace.com

Solvent Effects and Environmental Responsiveness of Luminescence

The photophysical properties of this compound derivatives can be significantly influenced by their local environment, particularly the polarity of the solvent. This phenomenon, known as solvatochromism, refers to the shift in absorption or emission spectra with changes in solvent polarity.

For molecules with a significant charge-transfer (CT) character in their excited state, the emission spectrum often shows a pronounced red-shift (a shift to longer wavelengths) as solvent polarity increases. This is because polar solvents can stabilize the more polar excited state more than the ground state. The emission of some phenazine-diyl derivatives is strongly solvent-dependent, indicating a CT-type nature of the excited state. dtic.mil In contrast, emission from a localized electronic (LE) state shows much weaker solvent dependence. dtic.mil The table below illustrates the solvent-dependent emission for related phenazine derivatives.

Table 1: Solvent-Dependent Emission Maxima (λem,max) for Phenazine Derivatives

| Compound | Toluene | Tetrahydrofuran (THF) | Dichloromethane (CH₂) |

|---|---|---|---|

| pBN | 562 nm | 634 nm | ~660 nm |

| mBN | 572 nm | 634 nm | ~660 nm |

| BPN | 604 nm | 589 nm | 587 nm |

(Data sourced from a study on phenazine-5,10-diyl-dibenzonitriles) dtic.mil

This environmental sensitivity makes such compounds potentially useful as fluorescent probes for studying microenvironments.

Investigations of Excited State Dynamics

The fate of a molecule after it absorbs a photon is determined by its excited-state dynamics. This includes the competition between various relaxation pathways: fluorescence, internal conversion (non-radiative decay between states of the same spin), intersystem crossing (transition between states of different spin, e.g., singlet to triplet), and photochemical reactions.

In N,N'-diaryldihydrophenazines, the formation of a long-lived and strongly reducing triplet excited state is a key dynamic process that enables their use in photoredox catalysis. nih.gov The efficiency of intersystem crossing is critical. Studies on related aromatic heterocycles have shown that ISC can be the dominant deactivation pathway for the S₁ state, with lifetimes on the order of picoseconds and triplet yields exceeding 90%. scispace.comchemrxiv.org The subsequent decay of the triplet state can occur over hundreds of picoseconds to microseconds, providing a sufficiently long lifetime to engage in chemical reactions. nih.govscispace.com Understanding these intricate dynamics is essential for designing new molecules with tailored photophysical properties for specific applications.

Electrochemical Behavior and Redox Chemistry of 5,10 Dibenzylphenazine Systems

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) and chronoamperometry are fundamental electrochemical techniques used to investigate the redox behavior of 5,10-dibenzylphenazine systems. CV involves scanning the potential of an electrode and measuring the resulting current, providing insights into the redox potentials, reversibility of electron transfer, and stability of the electrochemically generated species. mdpi.comelectrochemsci.org

In a typical CV experiment for a phenazine (B1670421) derivative, the voltammogram would display characteristic anodic and cathodic peaks corresponding to the oxidation and reduction of the molecule. mdpi.com For instance, studies on polymers incorporating 5,10-disubstituted dihydrophenazine units show reversible one-electron oxidation steps. researchgate.net The separation between the anodic and cathodic peak potentials (ΔEp) provides information about the electron transfer kinetics. A quasi-reversible behavior is often observed for phenazine redox couples. electrochemsci.org The number of potential cycles can be increased to assess the electrochemical stability of the material; stable compounds show overlapping CV curves even after thousands of cycles. mdpi.com

Chronoamperometry, where the current is measured as a function of time following a potential step, is employed to determine kinetic parameters such as the diffusion coefficient of the analyte and the rate constants of catalytic reactions. electrochemsci.org These studies are crucial for understanding the fundamental charge transfer properties of this compound and its derivatives in solution and when incorporated into materials.

| Compound | Solvent/Electrolyte | Redox Process | E½ (V vs. ref) | Scan Rate (mV/s) | Key Observation | Reference |

|---|---|---|---|---|---|---|

| Poly(aryl ether sulfone)-5,10-diphenyl-dihydrophenazine | Acetonitrile / 0.1 M TBAP | Oxidation | Not specified | Not specified | Stable electrochemical properties over thousands of cycles. | mdpi.com |

| Dipyridophenazine (DPPZ) | 1 M KOH | Reduction | -0.732 (vs. SHE) | 50 | Standard potential calculated from CV curve. | rsc.org |

| 1,2:3,4-dibenzophenazine (DBPZ) | 1 M KOH | Reduction | -0.778 (vs. SHE) | 50 | Standard potential calculated from CV curve. | rsc.org |

| Poly(neutral red) (a phenazine dye polymer) | Aqueous buffer | Redox | pH-dependent | Not specified | Formal potential decreases linearly with an increase in pH from 1 to 7. | researchgate.net |

Electron Transfer Mechanisms and Pathways

The redox chemistry of phenazines involves the transfer of one or two electrons, often coupled with proton transfer, depending on the medium. rsc.orgdtu.dk The reduction of the phenazine core can proceed through a two-electron mechanism or via proton-coupled electron transfer (PCET). rsc.org In acidic conditions, for example, the reduction of the related pyrazine (B50134) molecule involves a coupled two-electron, three-proton transfer reaction. dtu.dk

The general mechanism involves the stepwise reduction of the phenazine ring. The first step is the formation of a radical anion, and the second step leads to the dianion. In protic media, these charged species can be protonated to form dihydrophenazine. Conversely, oxidation of a dihydrophenazine, such as 5,10-dibenzyldihydrophenazine, proceeds via two successive one-electron oxidation steps to form the final phenazinium species, passing through a radical cation intermediate. researchgate.net

The specific pathway and the kinetics of electron transfer can be influenced by the molecular structure, the solvent, and the pH of the electrolyte. nih.gov The presence of bulky substituents, like the benzyl (B1604629) groups at the N,N' positions, can influence the planarity of the molecule and, consequently, the energetics of the electron transfer process.

Generation and Stability of Radical Cation Species

The one-electron oxidation of N,N'-disubstituted dihydrophenazines, such as 5,10-dibenzyl-5,10-dihydrophenazine, leads to the formation of a corresponding radical cation. researchgate.net These radical cation species can be generated through various methods, including chemical oxidation, electrolysis, and photo-oxidation. researchgate.netnih.gov For instance, chemical oxidation using agents like nitrosonium hexafluorophosphate (B91526) (NOPF₆) has been successfully used to synthesize and isolate stable radical cations of phenazine derivatives. nih.gov

The stability of these radical cations is a critical factor for their application in fields like photoredox catalysis and organic electronics. nih.gov Stability is highly dependent on the solvent and the molecular structure. nih.gov Studies on phenoxazine (B87303) and dihydrophenazine radical cations have shown that decomposition can occur in certain solvents like N,N-dimethylacetamide (DMAc). nih.gov However, structural modifications can significantly enhance stability. For example, the introduction of sulfonate groups has led to the development of a long-lived, water-soluble phenazine radical cation that is not prone to dimerization or disproportionation. nih.gov The isolation of crystalline radical cations of N,N'-disubstituted dihydrophenazines demonstrates that with appropriate substitution, these species can exhibit remarkable stability. researchgate.net

| Radical Cation Type | Generation Method | Solvent/Medium | Observed Stability | Reference |

|---|---|---|---|---|

| Phenoxazine/Dihydrophenazine Photoredox Catalysts | Chemical Oxidation (NOPF₆) | N,N-dimethylacetamide (DMAc) | Decomposition observed with and without irradiation. | nih.gov |

| N,N'-Disubstituted Dihydrophenazine | Electrolysis, Chemical Oxidation | Not specified (crystalline solid) | First isolation of crystalline, stable radical cations. | researchgate.net |

| Sodium 3,3'-(phenazine-5,10-diyl)bis(propane-1-sulfonate) (PSPR) | Not specified | Water | Long-lived and highly stable in water under air. | nih.gov |

Electrochemical Impedance Spectroscopy (EIS) Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of electrochemical systems. nih.gov By applying a small amplitude AC potential over a range of frequencies, EIS can deconstruct the various electrochemical processes (e.g., charge transfer, diffusion, capacitance) occurring at the electrode-electrolyte interface. nih.govgamry.com The data is often presented as Nyquist or Bode plots and analyzed by fitting to an equivalent circuit model (ECM), where each circuit element corresponds to a specific physical process. nih.govgamry.com

For systems involving this compound, either in solution or as part of a polymer film on an electrode, EIS can provide valuable information. rsc.orgresearchgate.net It can be used to determine the charge transfer resistance (Rct), which is inversely related to the rate of electron transfer at the interface. A smaller Rct value indicates faster kinetics. mdpi.com EIS analysis of phenazine-based polymer electrodes has revealed low electron resistances and excellent structural stability of their electrical interfaces during cycling. rsc.org The technique can also characterize the capacitive behavior of the interface and any mass transport limitations (diffusion), often represented by a Warburg element in the ECM. gamry.com This detailed analysis is crucial for optimizing the performance of devices based on phenazine compounds.

Influence of Structural Modifications on Redox Potentials

The redox potential of the phenazine core is highly tunable and strongly depends on the nature and position of the functional groups attached to the aromatic ring. rsc.orgrsc.org This tunability is a key advantage for designing molecules for specific applications, such as redox flow batteries where precise control over potential is required. rsc.orgnih.gov

Computational and experimental studies have systematically investigated these structure-property relationships. rsc.orgacs.org The key findings are:

Electron-Donating Groups (EDGs): Substituents like amino (–NH₂) and hydroxyl (–OH) groups donate electron density to the phenazine ring, making it easier to reduce. Consequently, EDGs shift the redox potential to more negative values. rsc.orgrsc.org

Electron-Withdrawing Groups (EWGs): Substituents like cyano (–CN) and carboxyl (–COOH) groups withdraw electron density, making the phenazine ring more difficult to reduce. This results in a shift of the redox potential to more positive (less negative) values. rsc.orgrsc.org

Substituent Position: The position of the functional group also has an effect. For EDGs capable of intramolecular hydrogen bonding, substitution at the 2-position can cause a more negative shift in redox potential compared to substitution at the 1-position. acs.org

Multiple Substitutions: Introducing multiple functional groups can have an additive effect, allowing for a wide range of redox potentials to be accessed. For example, adding four cyano groups to phenazine can increase the potential by 1.3 V. rsc.org

For this compound, modifications could be made to either the benzyl groups or directly to the phenazine core. Adding EDGs or EWGs to the phenyl rings of the benzyl substituents would have a secondary, less pronounced effect compared to direct functionalization of the phenazine skeleton.

| Compound | Substituent(s) | Substituent Type | Calculated E⁰ (V vs. SHE) | Reference |

|---|---|---|---|---|

| Phenazine (PZ) | - | Parent | -0.426 | rsc.org |

| 1-Hydroxyphenazine (1-HPZ) | 1-OH | EDG | -0.600 | rsc.org |

| 2,3-Diaminophenazine (2,3-DAPZ) | 2,3-NH₂ | EDG | -0.767 | rsc.org |

| 1-Phenazinecarboxylic acid (PZ-1-C) | 1-COOH | EWG | -0.560 (anionic form) | rsc.org |

| 1,4-Phenazinedicarboxylic acid (PZ-1,4-DC) | 1,4-COOH | EWG | -0.120 (anionic form) | rsc.org |

Theoretical and Computational Investigations of 5,10 Dibenzylphenazine

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 5,10-Dibenzylphenazine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and predict its properties. A primary goal is to optimize the molecular geometry and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The geometry of the 5,10-dihydrophenazine (B1199026) core is known to adopt a characteristic bent or saddle-like conformation. researchgate.net The two benzyl (B1604629) groups attached to the nitrogen atoms will have specific spatial orientations that are determined by minimizing steric hindrance. The distribution and energy levels of the HOMO and LUMO are critical indicators of the compound's reactivity and electronic behavior. For 5,10-dihydrophenazine derivatives, the HOMO is typically localized on the electron-rich dihydrophenazine ring system, signifying its electron-donating capability. The LUMO, conversely, represents the lowest energy region to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that correlates with the molecule's electronic transition energy and chemical stability. For the broader class of 5,10-diaryl-5,10-dihydrophenazines, HOMO and LUMO energy levels have been found in the ranges of –4.90 to –5.70 eV and –3.10 to –3.36 eV, respectively. researchgate.net

Table 1: Illustrative Output of Geometric and Electronic Parameters from Quantum Chemical Calculations for this compound This table presents the type of data obtained from calculations on similar phenazine (B1670421) derivatives and is for illustrative purposes.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N Bond Length | The length of the bond between a nitrogen atom and an adjacent carbon atom in the central ring. | ~1.40 - 1.45 Å |

| Dihedral Angle | The folding angle of the dihydrophenazine core, indicating its non-planarity. | ~140° - 160° |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -5.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2.0 to -2.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | ~2.5 - 3.0 eV |

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a highly effective and widely used computational method for investigating the ground-state properties of molecules like this compound. DFT calculations determine the electronic structure based on the electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency.

For phenazine derivatives, studies often employ hybrid functionals, such as B3LYP, combined with a basis set like 6-31G* to perform geometry optimization. researchgate.net These calculations yield the lowest-energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT can compute other important ground-state properties. A key output is the total electronic energy, which can be used to compare the relative stabilities of different isomers or conformations. Vibrational frequency analysis is also performed; the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra.

Table 2: Representative Ground State Properties of this compound Calculated via DFT This table illustrates the typical parameters obtained from DFT calculations for this class of molecules.

| Property | Description | Illustrative Calculated Value |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized ground state. | Value in Hartrees (e.g., -1250.5 Ha) |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~0.5 - 1.5 Debye |

| N-H/N-C Stretch | Key vibrational frequencies associated with the nitrogen atoms in the core. | ~1200 - 1350 cm⁻¹ |

| Aromatic C-H Stretch | Vibrational frequencies for the C-H bonds on the aromatic rings. | ~3000 - 3100 cm⁻¹ |

Theoretical Modeling of Excited States and Photophysical Processes

To understand the interaction of this compound with light, such as its absorption and emission characteristics, theoretical modeling of its electronic excited states is necessary. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. researchgate.net

TD-DFT calculations can predict the vertical excitation energies from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.). These energies correspond to the absorption maxima (λmax) in a UV-Visible absorption spectrum. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band. Analysis of the molecular orbitals involved in these transitions reveals their nature, such as whether they are localized π-π* transitions on the aromatic rings or involve intramolecular charge transfer (ICT) from the electron-donating dihydrophenazine core to the substituent groups. For many N,N'-diaryl dihydrophenazines, the lowest energy transition has significant ICT character. researchgate.net

Furthermore, TD-DFT can be used to investigate the properties of the lowest triplet excited state (T₁). The energy difference between the lowest singlet and triplet excited states (the singlet-triplet energy gap, ΔEST) is a crucial parameter. A small ΔEST can facilitate intersystem crossing and is a key indicator for materials that may exhibit thermally activated delayed fluorescence (TADF). nih.gov

Table 3: Example of TD-DFT Calculation Results for Electronic Transitions in this compound This table is a hypothetical representation of data generated from TD-DFT calculations.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.10 | 400 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 3.54 | 350 | 0.08 | HOMO-1 → LUMO |

| S₀ → S₃ | 3.87 | 320 | 0.45 | HOMO → LUMO+1 |

Computational Analysis of Redox Potentials and Electron Distribution

5,10-dihydrophenazine derivatives are well-known for their redox activity, readily undergoing oxidation. They typically show two reversible one-electron oxidation steps, forming a stable radical cation (DBPz⁺•) and a dication (DBPz²⁺). researchgate.net Computational methods can accurately predict the potentials at which these redox events occur.

The calculation of redox potentials involves several steps. First, the geometries of the molecule in its neutral, radical cation, and dication states are independently optimized using DFT. The Gibbs free energies of all three species are then calculated. To accurately model the process in solution, a solvent model, such as the Polarizable Continuum Model (PCM), is incorporated into the calculations. The redox potentials (E₁ and E₂) are then determined from the differences in the Gibbs free energies between the successive redox states.

In addition to predicting redox potentials, computational analysis can reveal how the electron density is redistributed upon oxidation. Techniques like Molecular Electrostatic Potential (MEP) mapping can visualize the charge distribution across the molecule. An MEP map of the neutral this compound would show an electron-rich region around the central nitrogen-containing ring. Upon oxidation, this electron density is removed, and the MEP map of the radical cation would show a shift towards more positive (electron-poor) potential. Natural Bond Orbital (NBO) analysis can also be used to quantify the changes in atomic charges on specific atoms, such as the nitrogen atoms, through the oxidation process.

Table 4: Predicted Redox Potentials and NBO Charge Analysis for this compound This table provides an illustrative example of the kind of data derived from redox and electron distribution calculations.

| Parameter | Description | Illustrative Calculated Value |

|---|---|---|

| E₁ (Neutral → Radical Cation) | First one-electron oxidation potential. | +0.3 to +0.5 V (vs. Fc/Fc⁺) |

| E₂ (Radical Cation → Dication) | Second one-electron oxidation potential. | +0.7 to +0.9 V (vs. Fc/Fc⁺) |

| NBO Charge on Nitrogen (Neutral) | Partial charge on a nitrogen atom in the neutral state. | -0.40 e |

| NBO Charge on Nitrogen (Radical Cation) | Partial charge on a nitrogen atom in the radical cation state. | -0.15 e |

Applications in Advanced Materials and Device Technologies

Role in Electrochromic Systems

5,10-disubstituted dihydrophenazines have been identified as effective chromophores for use in electrochromic systems, such as electrically dimmable mirrors and windows. google.com These applications leverage the ability of the molecule to change its optical properties in response to an electrical potential. The core mechanism involves reversible redox reactions where the 5,10-dihydrophenazine (B1199026) unit undergoes oxidation and reduction, leading to distinct changes in color and light absorption.

Research into polymers incorporating phenazine-based redox centers has further demonstrated their viability in electrochromic devices. For instance, a poly(aryl ether sulfone) material containing a 5,10-diphenyl-dihydrophenazine moiety (PAS-DPPZ) has been synthesized and tested for its electrochromic capabilities. mdpi.com Spectroelectrochemical measurements confirmed that the material exhibits stable and reversible changes in its UV-Vis absorption spectrum under different applied voltages. mdpi.com Remarkably, the transmittance change of this material showed only slight attenuation after 600 cycles, indicating excellent long-term stability crucial for practical electrochromic applications. mdpi.com

Components in Organic Electronic Devices

The favorable electronic properties of the 5,10-dihydrophenazine core make it a valuable building block for various organic electronic devices. Its electron-rich nature and stable redox states are particularly advantageous for applications in light-emitting diodes and energy storage systems.

Electroluminescent (EL) Devices and Hole Injection Materials

Derivatives of 5,10-dihydrophenazine, specifically 5,10-diaryldihydrophenazines, have demonstrated excellent performance as hole injection materials in electroluminescent (EL) devices, commonly known as organic light-emitting diodes (OLEDs). nih.govresearchgate.net Hole injection layers are a critical component in OLEDs, facilitating the efficient transfer of positive charge carriers (holes) from the anode into the light-emitting layer.

The efficacy of these materials stems from their suitable highest occupied molecular orbital (HOMO) energy levels, which can be finely tuned through chemical modification to align with other materials in the device stack, thereby reducing the energy barrier for hole injection. The ready ability of 5,10-diaryl-5,10-dihydrophenazines to form persistent radical cation species contributes to their remarkable redox activity, a key property for efficient charge transport. researchgate.net

Organic Battery Cathode Materials

The 5,10-dihydrophenazine motif is recognized as a superior component for cathode materials in rechargeable lithium-ion batteries. rsc.orgnih.gov These organic materials offer a sustainable and tunable alternative to traditional inorganic cathodes. The redox activity of the dihydrophenazine unit allows for the storage and release of energy through reversible electrochemical reactions.

Polymers and oligomers derived from 5,10-dihydrophenazine have been synthesized and shown to be excellent cathode materials. rsc.orgnih.gov For example, a novel phenazine-derived polymer, poly(5-methyl-10-(4-vinylbenzyl)-phenazine) (PVBPZ), exhibited robust cycling stability and high capacity retention of up to 90% after 300 cycles. researchgate.net Another study on a poly(aryl ether sulfone) containing 5,10-diphenyl-dihydrophenazine (PAS-DPPZ) demonstrated two pairs of redox peaks, corresponding to two consecutive single-electron transfers. mdpi.com This material, when tested as a battery cathode, showed a discharge specific capacity of approximately 82 mAh/g at a current density of 0.1 C. mdpi.com

Below is a data table summarizing the electrochemical performance of a PAS-DPPZ cathode material.

| Property | Value |

| Reduction Peak Potentials (vs. Li/Li⁺) | ~3.0 V and ~3.8 V |

| Oxidation Peak Potentials (vs. Li/Li⁺) | ~3.5 V and ~4.1 V |

| Initial Discharge Specific Capacity (at 0.1 C) | ~82 mAh/g |

| Capacity Retention (at 0.1 C after 100 cycles) | 82.6% |

| Impedance (after 100 cycles) | 1046 Ω |

This data is based on research conducted on PAS-DPPZ, a polymer containing the 5,10-diphenyl-dihydrophenazine moiety. mdpi.com

Organic Photoredox Catalysis and Polymer Functionalization

N,N'-diaryl dihydrophenazines have emerged as a highly effective class of metal-free organic photoredox catalysts. nih.gov Their strong reducing ability in the excited state, accessed by visible light irradiation, makes them a sustainable and cost-effective alternative to precious metal catalysts like ruthenium and iridium complexes. nih.gov

These catalysts are particularly effective in organocatalyzed atom transfer radical polymerization (O-ATRP), a method used for creating well-defined polymers. The dihydrophenazine catalyst can initiate polymerization and allow for the functionalization of polymers by precisely controlling the addition of monomer units. This process leverages the stable radical cations formed by dihydrophenazine derivatives upon photoexcitation. nih.gov The chemical inertness of the dihydrophenazine scaffold and its compatibility with a wide range of reactions make it a versatile tool for synthesizing complex macromolecules and functionalized polymeric materials. nih.gov

Development of Functionalized Phenazine (B1670421) Derivatives for Optical and Electrochemical Sensing

The phenazine skeleton is an excellent platform for developing sensors for various ions and molecules. mdpi.com Its electron-deficient nature, coupled with the lone pair of electrons on the nitrogen atoms, allows for effective interaction with target analytes through non-covalent forces like hydrogen bonding and metal coordination.

By introducing specific functional groups onto the phenazine core, such as at the 5 and 10 positions, derivatives can be designed to exhibit changes in their optical or electrochemical properties upon binding to a target. This change, which can be a shift in absorption or fluorescence wavelength or a change in redox potential, serves as the sensing signal. The ability to synthetically modify the phenazine structure allows for the tuning of these properties to create highly selective and sensitive sensors for a wide range of applications.

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The integration of redox-active units like dihydrophenazine into MOF structures can impart unique electronic, magnetic, and catalytic properties to the resulting material.

A notable example involves the use of 5,10-di(4-benzoic acid)-5,10-dihydrophenazine as an organic linker to synthesize a zinc-based MOF. This framework can be post-synthetically modified through partial oxidation to create stable phenazine radical cations within the MOF structure. The resulting material has been successfully employed as a reusable heterogeneous catalyst for aza-Diels-Alder reactions, demonstrating high conversion rates and excellent stability over multiple catalytic cycles. This approach highlights the potential of using functionalized dihydrophenazine derivatives to design advanced catalytic materials with tailored properties.

Structure Property Relationships in N,n Disubstituted Phenazine Scaffolds

Correlation of Substituent Effects with Synthetic Pathways and Yields

The synthesis of 5,10-disubstituted phenazines, including 5,10-Dibenzylphenazine, typically proceeds through a two-step process: the formation of the phenazine (B1670421) core to yield 5,10-dihydrophenazine (B1199026), followed by N-substitution. The initial step can be achieved by reacting catechol with o-phenylenediamine (B120857) under pressure at elevated temperatures. google.com A more contemporary and efficient one-pot synthesis involves the reaction of a catechol with a 1,2-diaminoaryl compound in a suitable solvent, which can yield 5,10-dihydrophenazine in high yields. google.com

Impact of N-Substituents on Photophysical Characteristics (e.g., Emission Wavelength, Quantum Yield)

The nature of the N-substituents plays a pivotal role in determining the photophysical properties of the phenazine scaffold. The electronic communication between the substituent and the phenazine core can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics.

For N,N'-diaryl-5,10-dihydrophenazines, the substitution on the aryl rings has been shown to modulate the fluorescence emission. For instance, doping these compounds into a cycloaliphatic epoxy resin resulted in materials with long-lived afterglow, with the emission color being dependent on the electronic nature of the substituents on the N-aryl groups. While specific data for this compound is not provided, the general principles suggest that the benzyl (B1604629) groups, being weakly electron-donating, would influence the electronic structure of the phenazine core.

The photophysical properties of phenazine derivatives are also sensitive to their environment. For example, some phenazine-amine based dyes exhibit positive solvatofluorochromism, where the emission wavelength shifts to longer wavelengths in more polar solvents. This is attributed to the stabilization of the more polar excited state in polar environments.

The following table summarizes the photophysical properties of some representative N,N'-diaryl-5,10-dihydrophenazine derivatives, which can provide an indication of the expected behavior for this compound.

| Compound | Substituent on N-aryl | Emission Max (nm) | Quantum Yield (Φ) |

| DPP | Phenyl | ~450 | Not Reported |

| DPP-2OMe | 2-Methoxyphenyl | ~475 | Not Reported |

| DPP-2CF3 | 2-(Trifluoromethyl)phenyl | ~460 | Not Reported |

| DPP-2CN | 2-Cyanophenyl | ~500 | Not Reported |

Relationship between N-Substitution and Electrochemical Redox Potentials

N,N'-disubstituted dihydrophenazines are known for their redox activity, readily undergoing oxidation to form stable radical cations and, in some cases, dications. researchgate.net The ease of these oxidation processes, quantified by the redox potentials, is directly influenced by the electronic nature of the N-substituents. Electron-donating groups are expected to lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups will have the opposite effect.

In the case of this compound, the benzyl groups are considered to be weakly electron-donating. Therefore, it is anticipated that this compound would exhibit a relatively low oxidation potential, similar to or slightly lower than N,N'-diphenyl-5,10-dihydrophenazine. The electrochemical behavior of these compounds typically involves two sequential one-electron oxidations, corresponding to the formation of the radical cation and then the dication.

The stability of the resulting radical cations is a key feature of these molecules and is crucial for their application in electronic devices. researchgate.net The steric bulk of the N-substituents can also play a role in stabilizing the radical species by sterically hindering dimerization or other decomposition pathways.

The table below presents the redox potential data for a polymer containing 5,10-diphenyl-dihydrophenazine units, which gives an insight into the electrochemical properties of this class of compounds.

| Compound | Oxidation Peak Potentials (V vs. Li/Li⁺) | Reduction Peak Potentials (V vs. Li/Li⁺) |

| PAS-DPPZ | ~3.5 and ~4.1 | ~3.0 and ~3.8 |

Influence of Molecular Architecture on Advanced Material Performance

The molecular architecture of N,N'-disubstituted phenazines, dictated by the nature of the N-substituents, has a profound impact on their performance in advanced materials. These compounds have shown promise in a variety of applications, including organic light-emitting diodes (OLEDs), electrochromic devices, and as photocatalysts. google.comnih.gov

In the context of OLEDs, 5,10-diaryl-5,10-dihydrophenazines have been utilized as hole injection materials. nih.gov The performance of these materials is directly related to their HOMO energy levels, which are tuned by the N-substituents, and their ability to form stable radical cations. The bent, butterfly-like conformation of the dihydrophenazine core also influences the molecular packing in the solid state, which can affect charge transport properties.

The reversible redox behavior of N,N'-disubstituted dihydrophenazines makes them suitable for electrochromic applications. google.com The ability to switch between a neutral, often colorless state, and a colored, oxidized state upon the application of a potential is the basis for their use in smart windows and mirrors. The stability of the radical cation is paramount for the long-term performance and cyclability of such devices.

Furthermore, the photocatalytic activity of N,N'-diaryldihydrophenazines has been demonstrated in organic synthesis. nih.gov Their strong reducing ability in the excited state allows them to participate in single-electron transfer processes, initiating radical reactions under visible light irradiation. The efficiency of these photocatalysts is linked to the photophysical and electrochemical properties that are governed by the N-substituents.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

While established methods for the synthesis of 5,10-disubstituted phenazines exist, the pursuit of more efficient, atom-economical, and environmentally benign synthetic routes remains a key research focus. Future investigations are likely to concentrate on the following areas:

Catalyst Development: The exploration of novel catalysts for the synthesis of 5,10-dibenzylphenazine is a promising avenue. This includes the development of more efficient palladium catalysts for cross-coupling reactions and the investigation of earth-abundant metal catalysts, such as iron, to reduce cost and environmental impact. researchgate.net A one-pot synthesis approach, starting from readily available precursors like catechol and o-phenylenediamine (B120857), could significantly streamline the production of the dihydrophenazine precursor. google.com

C-H Activation Strategies: Direct C-H activation/benzylation of the phenazine (B1670421) core at the nitrogen atoms would represent a highly efficient synthetic strategy, avoiding the need for pre-functionalized starting materials. Research in this area could lead to more direct and sustainable synthetic pathways.

Flow Chemistry Synthesis: The application of continuous flow chemistry for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and reproducibility. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.

Advanced Photophysical Applications and Device Integration

The photophysical properties of 5,10-disubstituted phenazines, including their fluorescence and potential for long-lived emission, make them attractive candidates for a range of optoelectronic applications. researchgate.net Future research will likely focus on harnessing these properties for advanced devices.

Organic Light-Emitting Diodes (OLEDs): 5,10-diaryl-5,10-dihydrophenazines have demonstrated excellent performance as hole injection materials in electroluminescent devices. nih.gov Further research into this compound could optimize its performance in OLEDs, potentially as a host material for phosphorescent emitters or as a component in thermally activated delayed fluorescence (TADF) emitters.

Fluorescent Probes and Sensors: The sensitivity of the phenazine core's electronic structure to its local environment could be exploited to develop fluorescent sensors. Future work could involve designing this compound derivatives that exhibit changes in their fluorescence upon interaction with specific analytes, leading to applications in chemical and biological sensing.

Singlet Oxygen Generation: Phenazine-based photosensitizers are known to generate singlet oxygen, a highly reactive species with applications in photodynamic therapy and photocatalysis. Investigating the efficiency of this compound as a photosensitizer could open up new avenues in these fields.

| Potential Application | Key Property of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Efficient charge transport and tunable emission |

| Fluorescent Sensors | Environment-sensitive fluorescence |

| Photodynamic Therapy | Efficient singlet oxygen generation |

Expanding Electrochemical Applications and Energy Storage Systems

The redox-active nature of the 5,10-dihydrophenazine (B1199026)/phenazine couple is a key feature that can be exploited in various electrochemical applications, particularly in the realm of energy storage. mdpi.com

Organic Batteries: Polymers incorporating 5,10-diphenyl-dihydrophenazine have been investigated as cathode materials in organic batteries, demonstrating stable redox cycling. nih.gov Future research on this compound-based materials could focus on improving specific capacity, cycling stability, and rate capability for next-generation energy storage devices. mdpi.com

Electrochromic Devices: The ability of 5,10-disubstituted dihydrophenazines to undergo reversible color changes upon oxidation and reduction makes them suitable for electrochromic applications, such as smart windows and displays. google.com Research in this area would involve optimizing the switching speed, contrast ratio, and long-term stability of electrochromic devices based on this compound.

Redox Flow Batteries: The development of soluble this compound derivatives could enable their use as active materials in redox flow batteries, offering a scalable solution for large-scale energy storage.

| Electrochemical Application | Relevant Property | Performance Metric |

| Organic Batteries | Reversible redox activity | Specific capacity (mAh/g), Cycle life |

| Electrochromic Devices | Color change upon redox | Switching speed, Optical contrast |

| Redox Flow Batteries | High solubility and stability | Energy density, Efficiency |

Synergistic Approaches in Computational and Experimental Studies

The integration of computational modeling with experimental validation is a powerful strategy to accelerate the design and discovery of new materials with tailored properties. For this compound, this synergistic approach can provide deep insights into its structure-property relationships.

Predictive Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the geometric and electronic structures, as well as the photophysical and electrochemical properties of this compound and its derivatives. These theoretical predictions can guide synthetic efforts towards molecules with desired characteristics.

Mechanism Elucidation: Computational studies can help to elucidate the mechanisms of photochemical and electrochemical processes involving this compound, providing a deeper understanding of its behavior in various applications.

Materials by Design: By combining computational screening of virtual compound libraries with targeted experimental synthesis and characterization, a "materials by design" approach can be implemented to rapidly identify and develop new phenazine-based materials with optimized performance for specific applications.

Design and Synthesis of Multi-Stimuli Responsive Phenazine Materials

The development of "smart" materials that respond to external stimuli is a rapidly growing field of research. nih.govrsc.orgresearchgate.net The incorporation of the this compound unit into larger molecular architectures could lead to novel multi-stimuli responsive materials.

pH-Responsive Systems: The nitrogen atoms in the phenazine core can be protonated, leading to changes in the molecule's electronic and optical properties. This intrinsic pH sensitivity could be harnessed to create materials that respond to changes in acidity.

Light-Responsive Materials: The photochemical reactivity of the phenazine core could be utilized to design materials that undergo reversible changes in their structure or properties upon exposure to light of specific wavelengths.

Thermo- and Mechano-Responsive Polymers: By incorporating this compound into polymer chains, it may be possible to create materials that exhibit changes in their optical or mechanical properties in response to temperature or mechanical stress. The development of such materials could lead to applications in sensors, actuators, and self-healing materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.